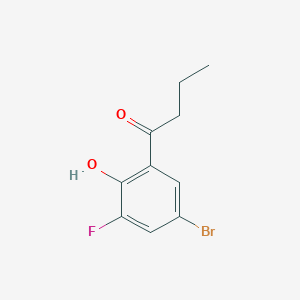

1-(5-Bromo-3-fluoro-2-hydroxyphenyl)butan-1-one

CAS No.:

Cat. No.: VC20393775

Molecular Formula: C10H10BrFO2

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrFO2 |

|---|---|

| Molecular Weight | 261.09 g/mol |

| IUPAC Name | 1-(5-bromo-3-fluoro-2-hydroxyphenyl)butan-1-one |

| Standard InChI | InChI=1S/C10H10BrFO2/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,14H,2-3H2,1H3 |

| Standard InChI Key | BXDXHQVNDJWZSV-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)C1=C(C(=CC(=C1)Br)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with bromine (position 5), fluorine (position 3), and hydroxyl (position 2) groups, linked to a four-carbon ketone chain. The IUPAC name, 1-(5-bromo-3-fluoro-2-hydroxyphenyl)butan-1-one, reflects this substitution pattern. Key structural features include:

-

Aromatic system: The phenyl ring’s electronic environment is altered by the bromine and fluorine atoms, which are meta to each other and ortho to the hydroxyl group.

-

Butanone side chain: The ketone group at position 1 of the butyl chain introduces polarity and potential sites for nucleophilic addition reactions .

The canonical SMILES representation, , encodes this arrangement .

Spectral and Physical Properties

Data from PubChem and ChemDiv provide insights into the compound’s properties :

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.09 g/mol |

| XLogP3 (Partition Coefficient) | 3.2 (predicted) |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (ketone, hydroxyl, fluorine) |

| Rotatable Bond Count | 4 (butanone chain) |

The compound’s melting point and boiling point remain uncharacterized in available literature, but analogs with similar structures typically exhibit melting points between 80–120°C and boiling points exceeding 250°C .

Synthetic Pathways

Conventional Synthesis

The synthesis of 1-(5-bromo-3-fluoro-2-hydroxyphenyl)butan-1-one involves multi-step reactions starting from substituted phenols. A representative pathway includes:

-

Halogenation: Bromination and fluorination of a precursor phenol (e.g., 2-hydroxy-5-bromo-3-fluorophenyl) using and , respectively, under acidic conditions .

-

Friedel-Crafts Acylation: Introduction of the butanone chain via reaction with butyryl chloride in the presence of .

The reaction equation can be summarized as:

Industrial-Scale Production

Industrial methods prioritize efficiency and yield:

-

Continuous flow reactors: Enhance reaction control and reduce byproduct formation .

-

Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel .

Reactivity and Functionalization

Key Reactions

The compound’s reactivity is dominated by its functional groups:

-

Hydroxyl group: Participates in etherification (e.g., methylation with ) and esterification .

-

Ketone: Undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols using .

-

Aromatic ring: Supports electrophilic substitution (e.g., nitration) at positions activated by electron-withdrawing groups .

Derivative Synthesis

Derivatives of this compound are explored for enhanced bioactivity:

-

Schiff bases: Condensation with amines yields imines, which are studied for antimicrobial properties .

-

Sulfonated derivatives: Sulfonation introduces sulfonic acid groups, improving water solubility for pharmaceutical formulations .

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for complex molecules:

-

Pharmaceutical intermediates: Used in synthesizing kinase inhibitors and antiviral agents .

-

Ligands in catalysis: Chelates transition metals (e.g., Pd, Cu) in cross-coupling reactions .

Material Science

-

Coordination polymers: Self-assembly with metal ions creates frameworks with applications in gas storage .

-

Photoresists: Halogenated aromatics enhance UV sensitivity in semiconductor lithography .

Comparison with Structural Analogs

A comparison with related compounds highlights unique features :

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 1-(5-Bromo-2-hydroxyphenyl)butan-1-one | Lacks fluorine substitution | |

| 1-(3-Fluoro-2-hydroxyphenyl)butan-1-one | Absence of bromine | |

| 1-(5-Chloro-3-fluoro-2-hydroxyphenyl)butan-1-one | Chlorine instead of bromine |

The bromine and fluorine atoms in 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)butan-1-one enhance its lipophilicity and metabolic stability compared to non-halogenated analogs .

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Achieving precise halogen placement during synthesis requires optimized conditions .

-

Scalability: Industrial production demands cost-effective catalysts and solvents .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume